molecular formula C12H11NO2 B11900351 2-(2-Aminonaphthalen-1-yl)acetic acid

2-(2-Aminonaphthalen-1-yl)acetic acid

Cat. No.: B11900351
M. Wt: 201.22 g/mol
InChI Key: YGQHDQGNQWDEPA-UHFFFAOYSA-N
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Description

2-(2-Aminonaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminonaphthalen-1-yl)acetic acid typically involves the reaction of 2-naphthylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-naphthylamine attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize side products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

    Reduction: The compound can also undergo reduction reactions, where the carboxylic acid group may be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

    Oxidation: Products may include nitro derivatives or other oxidized forms of the compound.

    Reduction: Products may include alcohol derivatives.

    Substitution: Products may include acylated or sulfonated derivatives.

Scientific Research Applications

2-(2-Aminonaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminonaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    2-Naphthylamine: Similar structure but lacks the carboxylic acid group.

    Naphthalene-2-carboxylic acid: Similar structure but lacks the amino group.

    2-Amino-1-naphthoic acid: Similar structure with the amino group in a different position.

Uniqueness: 2-(2-Aminonaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(2-aminonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7,13H2,(H,14,15)

InChI Key

YGQHDQGNQWDEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)N

Origin of Product

United States

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